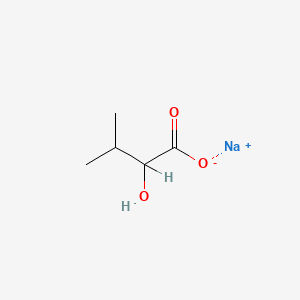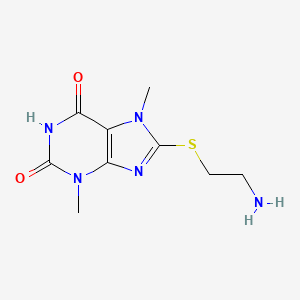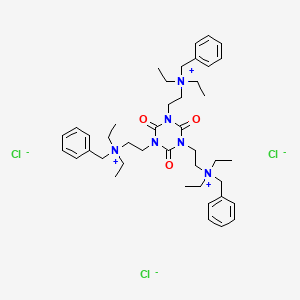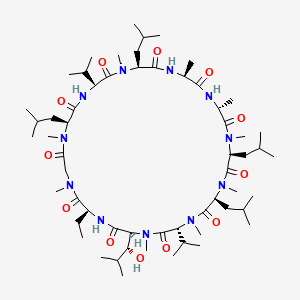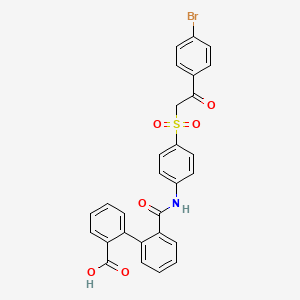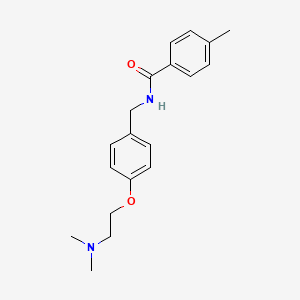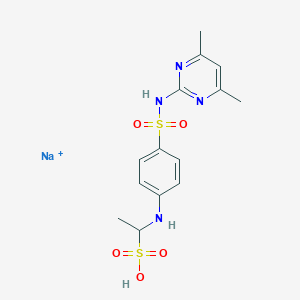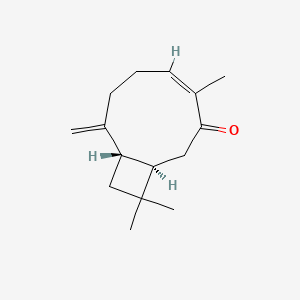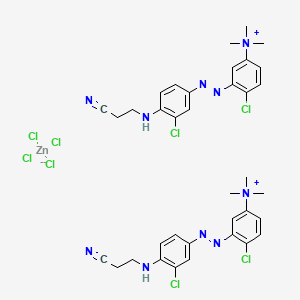
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure consists of a piperidine ring substituted with a methyl group and a phenylisoquinoline moiety, making it a valuable molecule for studying various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride involves several steps. One common method includes the reaction of 1-methyl-4-piperidone with phenylisoquinoline under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an inert atmosphere to prevent oxidation. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles, such as alkyl halides or amines, under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated piperidine rings.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Methyl-4-piperidinyl)-1,1-diphenyl-1-propanol hydrochloride
- 1-Methyl-4-(piperidin-4-yl)-piperazine
- 4-Piperidinone, 3-methyl-1-(phenylmethyl)-
Uniqueness
3-(1-Methyl-4-piperidinyl)-1-phenylisoquinoline hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and phenylisoquinoline moiety makes it a valuable compound for studying various reactions and biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
92124-15-7 |
|---|---|
Fórmula molecular |
C21H23ClN2 |
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
3-(1-methylpiperidin-4-yl)-1-phenylisoquinoline;hydrochloride |
InChI |
InChI=1S/C21H22N2.ClH/c1-23-13-11-16(12-14-23)20-15-18-9-5-6-10-19(18)21(22-20)17-7-3-2-4-8-17;/h2-10,15-16H,11-14H2,1H3;1H |
Clave InChI |
GQGKRMSVICXNJT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



